1-Ethyl-2,6-dimethylpiperazine hydrochloride
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Overview
Description
1-Ethyl-2,6-dimethylpiperazine hydrochloride is a chemical compound with the molecular formula C8H19ClN2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
The synthesis of 1-Ethyl-2,6-dimethylpiperazine hydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are adjusted to ensure efficient production.
Chemical Reactions Analysis
1-Ethyl-2,6-dimethylpiperazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperazine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-Ethyl-2,6-dimethylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,6-dimethylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Ethyl-2,6-dimethylpiperazine hydrochloride can be compared with other piperazine derivatives, such as:
1,4-Dimethylpiperazine: Similar in structure but with different substitution patterns, leading to distinct chemical and biological properties.
1-Ethyl-4-methylpiperazine: Another derivative with variations in the substitution pattern, affecting its reactivity and applications.
1,2-Dimethylpiperazine: Differing in the position of methyl groups, which influences its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C8H19ClN2 |
---|---|
Molecular Weight |
178.70 g/mol |
IUPAC Name |
1-ethyl-2,6-dimethylpiperazine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-4-10-7(2)5-9-6-8(10)3;/h7-9H,4-6H2,1-3H3;1H |
InChI Key |
YFQMTTXBZXNHNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(CNCC1C)C.Cl |
Origin of Product |
United States |
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